2-(3-Bromo-4-nitrophenyl)acetonitrile
Description
Contextual Significance in Organic Synthesis
In the realm of organic synthesis, the importance of a compound is often determined by its ability to participate in a variety of chemical reactions to form new, more complex molecules. 2-(3-bromo-4-nitrophenyl)acetonitrile is significant due to the reactivity conferred by its substituents. The nitro group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring. ontosight.ai The nitrile group can undergo various transformations, such as hydrolysis to form carboxylic acids or reduction to amines. ontosight.ai Furthermore, the bromine atom provides a site for cross-coupling reactions, a powerful tool in modern organic chemistry for forming carbon-carbon and carbon-heteroatom bonds.
The synthesis of this compound can be achieved through a multi-step process that often starts with a simpler precursor like phenylacetonitrile (B145931). google.com A typical synthetic route involves the nitration of phenylacetonitrile to produce p-nitrophenylacetonitrile, followed by a bromination step. smolecule.comgoogle.com For instance, phenylacetonitrile can be reacted with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. smolecule.com The subsequent bromination can be carried out using reagents like N-bromosuccinimide in sulfuric acid. smolecule.com
Role as a Key Intermediate for Advanced Molecular Structures
The true value of this compound lies in its role as a key intermediate for creating advanced molecular structures with specific functions. It is a recognized building block in the synthesis of pharmaceutical compounds, particularly those investigated for anticancer properties. smolecule.com Its structure is a component of molecules designed to target biological pathways involved in cancer. researchgate.net
Moreover, its applications extend beyond medicinal chemistry. The electronic properties imparted by the nitro and nitrile groups have led to its investigation for use in organic electronics, such as in the development of organic solar cells. smolecule.com The compound's ability to interact with specific ions or molecules also suggests potential applications in the field of chemical sensing. smolecule.com The synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry, is another area where this acetonitrile (B52724) derivative serves as a valuable precursor. smolecule.com
Scope and Objectives of Academic Inquiry
Academic research involving this compound is primarily focused on exploring and expanding its synthetic utility. The main objectives of these inquiries include:
Developing Efficient Synthetic Routes: Researchers aim to optimize the synthesis of this compound itself, seeking methods that are high-yielding, cost-effective, and environmentally benign. google.com
Exploring its Reactivity: A significant portion of academic work involves studying the various chemical transformations that the compound can undergo. This includes investigating reactions at the nitrile group, the aromatic ring, and the bromine atom. smolecule.com
Synthesizing Novel Bioactive Molecules: A primary driver of research is the use of this compound as a scaffold to build new molecules with potential therapeutic applications, especially in the development of kinase inhibitors for cancer therapy. researchgate.net
Investigating Material Science Applications: The potential for this molecule to be used in the creation of new organic materials with desirable electronic or optical properties is an active area of investigation. smolecule.com
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | smolecule.comcymitquimica.com |
| Molecular Weight | 241.04 g/mol | smolecule.comnih.gov |
| Appearance | Pale-yellow to yellow-brown solid | smolecule.com |
| CAS Number | 124840-60-4 | smolecule.comcymitquimica.com |
| Purity | Typically ≥95% | cymitquimica.com |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
Spectral and Analytical Data
| Data Type | Interpretation | Source |
| Mass Spectrometry | Exact Mass: 239.95344 Da | nih.gov |
| Chromatography | Used to monitor reaction progress and purity | chemicalbook.comrsc.org |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR are used to confirm the structure | researchgate.netrsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromo-4-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-5-6(3-4-10)1-2-8(7)11(12)13/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQUHJKLXOJGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298067 | |
| Record name | 3-Bromo-4-nitrobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124840-60-4 | |
| Record name | 3-Bromo-4-nitrobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124840-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-nitrobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Bromo 4 Nitrophenyl Acetonitrile
Established Synthetic Pathways
The synthesis of 2-(3-Bromo-4-nitrophenyl)acetonitrile is predominantly achieved through two well-documented chemical sequences.
Nitration-Bromination Sequences
A common and logical approach involves the sequential functionalization of a simpler starting material, phenylacetonitrile (B145931). This method first introduces the nitro group and subsequently the bromo substituent.
The synthesis commences with phenylacetonitrile, which undergoes nitration to form p-nitrophenylacetonitrile. patsnap.comgoogle.com This intermediate is then subjected to bromination to yield the final product, this compound. patsnap.comgoogle.com The initial nitration step is crucial for directing the subsequent bromination to the desired position. The nitration of phenylacetonitrile is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. patsnap.comgoogle.com Alternative nitrating conditions involve a mixture of concentrated sulfuric acid, concentrated phosphoric acid, and concentrated nitric acid, which has been reported to improve the yield of the para-isomer. google.com
The nitration of phenylacetonitrile requires careful temperature control to manage the exothermic reaction and optimize the yield of the desired p-nitrophenylacetonitrile isomer. patsnap.comgoogle.com Reaction temperatures can range from -20°C to 30°C. patsnap.comgoogle.com After nitration, the intermediate p-nitrophenylacetonitrile is isolated and then dissolved in concentrated sulfuric acid for the subsequent bromination step. patsnap.comgoogle.com N-bromosuccinimide (NBS) is commonly employed as the brominating agent for this transformation. patsnap.comgoogle.com The reaction mixture is then typically quenched in ice water to precipitate the solid product. patsnap.comgoogle.com Optimization studies have shown that adjusting the molar ratios of the nitrating acids and the reaction temperature can lead to yields of p-nitrophenylacetonitrile as high as 70.5%. google.com One patented method reports a two-step yield of 65.1% for the final product from phenylacetonitrile. google.com
Table 1: Nitration-Bromination Synthesis Conditions
| Step | Starting Material | Reagents | Solvent/Acid | Temperature | Outcome |
|---|---|---|---|---|---|
| Nitration | Phenylacetonitrile | Concentrated Nitric Acid | Concentrated Sulfuric Acid | -20°C to 30°C | p-Nitrophenylacetonitrile |
| Bromination | p-Nitrophenylacetonitrile | N-bromosuccinimide (NBS) | Concentrated Sulfuric Acid | Not specified | this compound |
Nucleophilic Substitution Approaches
An alternative strategy involves constructing the molecule through a nucleophilic substitution reaction, starting with a pre-functionalized benzene (B151609) ring.
This pathway utilizes 3-bromo-4-fluoronitrobenzene (B1266112) as the starting material. chemicalbook.com The synthesis proceeds via a reaction with a cyanide source, such as ethyl cyanoacetate (B8463686), to introduce the acetonitrile (B52724) moiety. chemicalbook.com This approach is a multi-step process within a one-pot reaction that includes the initial nucleophilic substitution followed by a hydrolysis and decarboxylation step to remove the ethyl ester group. chemicalbook.com The synthesis of the starting material, 3-bromo-4-fluoronitrobenzene, can be achieved by brominating 4-fluoronitrobenzene with a reagent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in acetic acid, with reported yields up to 98.7%. researchgate.net
The reaction is promoted by a strong base, such as sodium hydride (NaH), which deprotonates the ethyl cyanoacetate to form a nucleophilic enolate. chemicalbook.com This nucleophile then attacks the carbon atom bearing the fluorine in 3-bromo-4-fluoronitrobenzene, displacing the fluoride (B91410) ion in a nucleophilic aromatic substitution reaction. The reaction is typically conducted in an inert solvent like dioxane under an inert atmosphere. chemicalbook.com After the initial substitution, the resulting intermediate is treated with hydrochloric acid and heated to reflux, which hydrolyzes the ester and promotes decarboxylation to yield the final this compound. chemicalbook.com The workup procedure involves quenching the reaction with acid, removing the solvent, and extracting the product into an organic solvent like ethyl ether or ethyl acetate. chemicalbook.com The organic phase is then washed, dried over sodium sulfate, and concentrated under reduced pressure. chemicalbook.com
Table 2: Nucleophilic Substitution Synthesis Conditions
| Step | Starting Material | Reagents | Base | Solvent | Temperature | Outcome |
|---|---|---|---|---|---|---|
| Substitution | 3-Bromo-4-fluoronitrobenzene | Ethyl cyanoacetate | Sodium Hydride (NaH) | Dioxane | 0°C to room temp | Intermediate |
| Hydrolysis/Decarboxylation | Intermediate | 37% Hydrochloric Acid (HCl) | - | Dioxane | Reflux | this compound |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Phenylacetonitrile |
| p-Nitrophenylacetonitrile |
| Concentrated Nitric Acid |
| Concentrated Sulfuric Acid |
| N-bromosuccinimide (NBS) |
| Concentrated Phosphoric Acid |
| 3-Bromo-4-fluoronitrobenzene |
| Ethyl cyanoacetate |
| Sodium Hydride (NaH) |
| Dioxane |
| Hydrochloric Acid (HCl) |
| Ethyl Ether |
| Ethyl Acetate |
| Sodium Sulfate |
| 4-fluoronitrobenzene |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) |
Advanced and Emerging Synthetic Strategies
The development of novel synthetic routes is crucial for accessing complex molecular architectures. For a substituted phenylacetonitrile like this compound, advanced strategies can offer significant advantages over classical methods by improving efficiency, allowing for greater molecular diversity, and reducing environmental impact.
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules. torontomu.ca Among these, the Suzuki-Miyaura coupling reaction is particularly prominent due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of its starting materials. nih.gov This reaction typically employs a palladium catalyst to couple an organohalide with an organoboron compound. nih.gov
The general catalytic cycle for a Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (in this case, a brominated analog) to form a palladium(II) species. libretexts.org
Transmetalation : The organoboron compound (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex. libretexts.org
Reductive Elimination : The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org
In the context of this compound, the bromo-substituent on the phenyl ring serves as a handle for diversification. Using Suzuki-Miyaura coupling, the bromine atom can be replaced with a wide variety of aryl, heteroaryl, alkyl, or alkenyl groups by selecting the appropriate boronic acid or ester. nih.govrsc.org This strategy is invaluable for creating a library of analogs for structure-activity relationship studies in medicinal chemistry or for developing new materials. The choice of catalyst, ligands, and base is critical to achieve good yields and prevent side reactions. torontomu.ca
| Component | Example | Role in Reaction |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner providing the core structure. |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner that introduces the new substituent. |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Facilitates the oxidative addition and reductive elimination steps. nih.gov |
| Base | K₂CO₃ or Ba(OH)₂ | Activates the organoboron reagent for transmetalation. torontomu.ca |
| Solvent | Dioxane/Water or Toluene | Provides the medium for the reaction to occur. nih.govmdpi.com |
Multi-component reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. tcichemicals.com This one-pot approach offers significant advantages, including reduced reaction steps, minimized waste, and lower costs, making MCRs an attractive and eco-friendly synthetic methodology. tcichemicals.com
A relevant example is the Ramachary Reductive Coupling/Alkylation (RRC/A) reaction. This strategy has been successfully developed for the one-pot synthesis of 2,2-disubstituted ethyl cyanoacetates and 2,2-dialkylated 4-nitrophenyl acetonitriles. rsc.orgrsc.org The reaction typically involves commercially available aldehydes, ethyl cyanoacetate, alkyl halides, and a Hantzsch ester in a solvent-free process promoted by a base like N,N-diisopropylethylamine. rsc.orgrsc.org
For the synthesis of derivatives of this compound, one could envision a strategy starting with 3-bromo-4-nitrobenzaldehyde. The RRC/A methodology could potentially be adapted to introduce the acetonitrile group and another substituent at the alpha-carbon in a single, efficient step. The convergence and atom economy of such MCRs make them powerful tools in modern organic synthesis. tcichemicals.comnih.gov
| Component | Example | Function |
|---|---|---|
| Aldehyde | 3-Bromo-4-nitrobenzaldehyde | Carbonyl component that forms the initial Knoevenagel adduct. |
| Activated Nitrile | Ethyl cyanoacetate or Malononitrile | Provides the cyano group and the α-carbon for alkylation. rsc.org |
| Reducing Agent | Hantzsch ester | Reduces the C=C double bond of the Knoevenagel adduct. rsc.org |
| Alkylating Agent | Alkyl halide (e.g., Benzyl bromide) | Adds a second substituent to the α-carbon. rsc.org |
| Base/Promoter | N,N-diisopropylethylamine (DIEA) | Catalyzes the coupling and subsequent alkylation steps. rsc.org |
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.commdpi.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally responsible manufacturing processes.
Key green chemistry approaches applicable to this synthesis include:
Alternative Solvents and Solvent-Free Reactions : Traditional organic solvents are often toxic and difficult to dispose of. Replacing them with greener alternatives like water, ionic liquids, or conducting reactions under solvent-free conditions can significantly reduce environmental impact. jddhs.commdpi.com Solvent-free MCRs, such as the RRC/A reaction, are excellent examples of this principle in practice. rsc.org
Energy Efficiency : Techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. mdpi.comrasayanjournal.co.inmdpi.com Microwave irradiation has been successfully used in various synthetic transformations, including Suzuki-Miyaura reactions. mdpi.com
Catalysis : The use of catalysts, particularly recyclable heterogeneous catalysts, is a cornerstone of green chemistry. jddhs.com Catalysts increase reaction efficiency and can lead to higher atom economy by minimizing the need for stoichiometric reagents. In metal-catalyzed coupling reactions, developing catalysts that are highly active at low loadings and easily separable is a key goal.
Waste Reduction : Designing synthetic routes with fewer steps, such as those employing multi-component reactions, inherently reduces the amount of waste generated from intermediate workups and purifications. tcichemicals.comrasayanjournal.co.in
By integrating these principles, the synthesis of this compound can be optimized to be not only efficient and high-yielding but also environmentally benign.
| Green Chemistry Principle | Potential Application in Synthesis | Benefit |
|---|---|---|
| Prevention of Waste | Utilize one-pot, multi-component reactions. rasayanjournal.co.in | Reduces intermediate isolation and purification steps, minimizing waste. |
| Atom Economy | Employ catalytic reactions (e.g., Suzuki coupling) instead of stoichiometric reagents. | Maximizes the incorporation of starting materials into the final product. |
| Use of Safer Solvents | Replace hazardous organic solvents with water or perform reactions neat (solvent-free). mdpi.com | Reduces pollution and health hazards associated with volatile organic compounds (VOCs). |
| Energy Efficiency | Employ microwave-assisted or ultrasound-assisted synthesis. mdpi.com | Decreases reaction times and energy consumption. |
| Use of Catalysis | Develop recyclable heterogeneous catalysts for coupling reactions. jddhs.com | Simplifies product purification and allows for catalyst reuse, reducing costs and waste. |
Chemical Reactivity and Transformation Pathways
Reactions Involving the Acetonitrile (B52724) Moiety
The acetonitrile group (-CH₂CN) contains two reactive sites: the α-carbon (the methylene (B1212753) group) and the nitrile carbon itself.
The protons on the methylene carbon (α-carbon) adjacent to the nitrile group are acidic. This acidity is enhanced by the strong electron-withdrawing effect of both the cyano group and the 3-bromo-4-nitrophenyl ring system. Consequently, this carbon can be deprotonated by a suitable base to form a resonance-stabilized carbanion. smolecule.comchemicalbook.com This carbanion acts as a potent nucleophile and can participate in a variety of bond-forming reactions.
Key reactions involving the α-carbon include:
Alkylation: The carbanion can react with alkyl halides in a nucleophilic substitution reaction to introduce alkyl groups at the α-position.
Aldol-type Additions: It can add to carbonyl compounds, such as aldehydes and ketones, to form β-hydroxynitriles.
These reactions are fundamental for building more complex molecular skeletons, using 2-(3-bromo-4-nitrophenyl)acetonitrile as a foundational block.
| Reaction Type | Reagent Class | Resulting Product Structure |
|---|---|---|
| Alkylation | Alkyl Halide (R-X) | Introduction of an alkyl group (R) at the α-carbon. |
| Aldol Addition | Aldehyde (R'-CHO) or Ketone (R'-CO-R") | Formation of a β-hydroxynitrile. |
The nitrile group (-C≡N) is a versatile functional group that can be converted into several other important moieties, primarily through reduction or hydrolysis. vulcanchem.com
Reduction to Primary Amines: The nitrile can be completely reduced to a primary amine (-CH₂NH₂). This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with H₂ gas over a metal catalyst such as platinum, palladium, or nickel. vanderbilt.edu
Partial Reduction to Aldehydes: Under more controlled conditions, nitriles can be partially reduced to aldehydes (-CHO). A common reagent for this conversion is Diisobutylaluminium hydride (DIBAL-H), which, after an aqueous workup, yields the aldehyde. vanderbilt.edu
Hydrolysis to Carboxylic Acids: In the presence of strong acid or base and heat, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH). The reaction proceeds through an intermediate amide.
Hydrolysis to Amides: It is possible to stop the hydrolysis at the amide (-CONH₂) stage by using milder reaction conditions, for instance with palladium(II) catalysis. researchgate.net
| Transformation | Typical Reagents | Product Functional Group |
|---|---|---|
| Full Reduction | LiAlH₄; H₂/Pd, Pt, or Ni | Primary Amine (-CH₂NH₂) |
| Partial Reduction | DIBAL-H | Aldehyde (-CHO) |
| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Partial Hydrolysis | Pd(II) catalysis, milder conditions | Amide (-CONH₂) |
Reactions Involving the Aryl Bromine Substituent
The bromine atom attached to the aromatic ring is a key functional handle, enabling cross-coupling reactions and nucleophilic aromatic substitution.
The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. vulcanchem.com In these reactions, the carbon-bromine bond is activated by a palladium catalyst, allowing for the coupling of the aryl ring with various partners.
Prominent examples include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, resulting in a biaryl compound.
Stille Coupling: Reaction with an organostannane (organo-tin compound) to create a C-C bond. vulcanchem.com
Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl substituent onto the aromatic ring. vulcanchem.com
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Boronic Acid/Ester (R-B(OR)₂) | Pd(0) catalyst + Base | Aryl-Aryl or Aryl-Alkyl |
| Stille Coupling | Organostannane (R-SnR'₃) | Pd(0) catalyst | Aryl-Aryl or Aryl-Vinyl |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst + Cu(I) cocatalyst + Base | Aryl-Alkynyl |
Typically, aromatic rings are resistant to nucleophilic attack. However, the presence of strongly electron-withdrawing groups, such as the nitro group located para to the bromine atom, activates the ring for nucleophilic aromatic substitution (S_N_Ar). wikipedia.orgyoutube.com
The S_N_Ar mechanism involves two main steps:
Addition: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge of this complex is delocalized across the aromatic system and is effectively stabilized by the nitro and nitrile groups. youtube.comnih.gov
Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. nih.gov
A wide range of nucleophiles can displace the bromide, allowing for the introduction of diverse functionalities.
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Alkoxide | Sodium Methoxide (NaOCH₃) | Aryl Ether |
| Amine | Ammonia (NH₃), Primary/Secondary Amines | Aniline (B41778) Derivative |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Aryl Thioether |
| Hydroxide | Sodium Hydroxide (NaOH) | Phenol Derivative |
Transformations of the Nitro Group
The nitro group is a powerful electron-withdrawing group that can be chemically transformed, most commonly via reduction. sci-hub.se This conversion is a cornerstone of synthetic chemistry, as it transforms an activating, meta-directing group into the versatile amino group.
The primary transformation is the reduction to a primary amine (-NH₂). The extent of reduction can be controlled by the choice of reagents.
Complete Reduction to Amine: This is the most common transformation and can be achieved with various reagents, including catalytic hydrogenation (H₂ over Pd, Pt, or Ni) or dissolving metals in acid (e.g., Fe/HCl, Sn/HCl, or Zn/HCl).
Partial Reduction: Under carefully controlled conditions, the nitro group can be partially reduced to intermediate oxidation states, such as a nitroso (-NO) or hydroxylamino (-NHOH) group.
The resulting aniline derivative is a valuable synthetic intermediate, opening pathways to diazonium salts, amides, and other nitrogen-containing compounds.
| Product Functional Group | Typical Reagents | Degree of Reduction |
|---|---|---|
| Amino (-NH₂) | H₂/Pd/C; Fe/HCl; Sn/HCl | Complete |
| Hydroxylamino (-NHOH) | Zn/NH₄Cl | Partial |
| Nitroso (-NO) | Controlled catalytic or electrochemical methods | Partial |
Reductive Transformations of the Nitro Group
The nitro group of this compound is a key site for chemical modification, with its reduction opening pathways to a variety of amino-derivatives. The specific product obtained is highly dependent on the choice of reducing agent and reaction conditions. Common transformations include reduction to amines, hydroxylamines, and hydrazines. wikipedia.org
Catalytic hydrogenation, employing catalysts such as Palladium-on-carbon (Pd/C) or Raney nickel, is a standard method for the complete reduction of the nitro group to a primary amine, yielding 2-(4-amino-3-bromophenyl)acetonitrile. wikipedia.org This transformation is fundamental for subsequent cyclization reactions, particularly in the synthesis of indole (B1671886) scaffolds. organic-chemistry.org Alternative reagents for this conversion include metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. scispace.comyoutube.com
Milder reducing agents or carefully controlled conditions can lead to partial reduction products. For instance, the use of zinc dust in the presence of ammonium (B1175870) chloride can selectively reduce the nitro group to a hydroxylamine. wikipedia.org The choice of reagent is critical for achieving chemo-selectivity, especially when other reducible functional groups are present. scispace.com Systems like Sodium borohydride (B1222165) (NaBH₄) in conjunction with transition metal complexes such as Ni(OAc)₂·4H₂O or Ni(PPh₃)₄ have been developed for the efficient reduction of nitroaromatic compounds to their corresponding amines under mild conditions. jsynthchem.comorientjchem.org
Table 1: Potential Reductive Transformations of the Nitro Group
| Reagent/Catalyst System | Product |
|---|---|
| H₂, Pd/C or Raney Ni | 2-(4-Amino-3-bromophenyl)acetonitrile |
| Fe, Sn, or Zn in HCl | 2-(4-Amino-3-bromophenyl)acetonitrile |
| Zn, NH₄Cl | 2-(3-Bromo-4-(hydroxyamino)phenyl)acetonitrile |
Influence of the Nitro Group on Aromatic Ring Reactivity
The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the phenyl ring in this compound. It deactivates the ring towards electrophilic aromatic substitution while strongly activating it for nucleophilic aromatic substitution (SNAE). libretexts.orglibretexts.org
This activation is particularly effective for substituents positioned ortho or para to the nitro group. In the case of this compound, the bromine atom is ortho to the nitro group. This arrangement allows the nitro group to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition of a nucleophile. libretexts.orgyoutube.com The resonance stabilization delocalizes the negative charge onto the oxygen atoms of the nitro group, thereby lowering the activation energy for the substitution reaction. libretexts.org
Consequently, the bromine atom in this compound is susceptible to displacement by a variety of nucleophiles, such as alkoxides, amines, and thiolates. This reactivity provides a straightforward method for introducing a range of functional groups at the C-3 position of the phenyl ring, making it a valuable intermediate for synthesizing diverse substituted aromatic compounds. The generally accepted mechanism involves a two-step addition-elimination sequence. libretexts.org However, some studies suggest that certain SNAE reactions may proceed through a concerted mechanism, depending on the specific reactants and conditions. nih.gov
Cyclization and Annulation Reactions for Complex Scaffolds
The functional groups of this compound make it an excellent precursor for the synthesis of various fused heterocyclic systems. The reduction of the nitro group followed by intramolecular reactions involving the resulting amine and the adjacent nitrile group is a common strategy.
Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazines, Triazoles, Indoles)
Indoles: A significant application of this compound is in the synthesis of substituted indoles. A key strategy involves the reductive cyclization of the 2-(nitroaryl)acetonitrile structure. For instance, catalysis by cobalt-rhodium heterobimetallic nanoparticles has been shown to effectively convert 2-(2-nitroaryl)acetonitriles into indoles under mild conditions. organic-chemistry.org This process involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization by attacking the nitrile carbon, followed by tautomerization to form the stable indole ring. This provides a direct route to 6-bromoindole (B116670) derivatives from this compound.
Pyrazines: The synthesis of pyrazine (B50134) derivatives from this compound is also conceivable. mdpi.comgoogle.comnih.gov A plausible route would involve the reduction of the nitro group to an amine. The resulting 2-(4-amino-3-bromophenyl)acetonitrile could then be converted into an α-amino ketone. Dimerization and subsequent oxidation of this intermediate would lead to the formation of a tetrasubstituted pyrazine ring. mdpi.com
Triazoles: This scaffold can be used to synthesize both 1,2,3- and 1,2,4-triazole (B32235) heterocycles. mdpi.comnih.govirjet.net
1,2,3-Triazoles: The bromine atom can be substituted by an azide (B81097) group (e.g., using sodium azide) to form 2-(3-azido-4-nitrophenyl)acetonitrile. This azide derivative can then undergo a Huisgen [3+2] cycloaddition reaction with various alkynes to yield 1,2,3-triazole derivatives. nih.gov
1,2,4-Triazoles: The nitrile group can be hydrolyzed to a carboxylic acid, which is then converted to the corresponding acid hydrazide. Reaction of this hydrazide with reagents like carbon disulfide followed by hydrazine (B178648) hydrate (B1144303) can lead to the formation of a 1,2,4-triazole-thione ring. irjet.net
Table 2: Proposed Heterocyclic Scaffolds from this compound
| Target Heterocycle | Key Intermediate | Key Reaction Type |
|---|---|---|
| 6-Bromoindole | 2-(4-Amino-3-bromophenyl)acetonitrile | Reductive Cyclization |
| Pyrazine Derivative | α-Amino ketone derived from the starting material | Dimerization/Oxidation |
| 1,2,3-Triazole Derivative | 2-(3-Azido-4-nitrophenyl)acetonitrile | [3+2] Cycloaddition |
Formation of Sulfur-Containing Heterocycles
The reactivity of the bromine atom in this compound allows for the introduction of sulfur nucleophiles, opening pathways to various sulfur-containing heterocycles. organic-chemistry.org For example, a nucleophilic aromatic substitution reaction with sodium sulfide (B99878) could displace the bromine atom, leading to a dimeric sulfide which, upon further manipulation, could potentially form thianthrene-like structures.
Alternatively, reaction with thiourea (B124793) could yield a thiol intermediate after hydrolysis. This thiol, in proximity to the other functional groups, could be used to construct heterocycles like benzothiazines or thiazoles. For example, after reduction of the nitro group, the resulting aminothiol (B82208) could undergo condensation with a suitable carbonyl compound to form a thiazole (B1198619) ring fused to the benzene (B151609) ring. The specific synthetic route would determine the final heterocyclic system. organic-chemistry.org
Participation in Multi-Component Reaction Systems
Multi-component reactions (MCRs) offer an efficient means of constructing complex molecules in a single step, and the structure of this compound is well-suited for such transformations. tcichemicals.com The active methylene group of the acetonitrile moiety is a key reactive site. This carbon is acidic and can be deprotonated to form a nucleophilic carbanion.
This carbanion can participate in various MCRs. For example, it could undergo a Knoevenagel condensation with an aldehyde, followed by a Michael addition with another nucleophile in a one-pot procedure. Research has shown that 4-nitrophenyl acetonitrile derivatives can participate in two-step MCRs to produce 2,2-dialkylated products. rsc.org A similar strategy could be applied to this compound, where it could react with an aldehyde, an alkyl halide, and a reducing agent (like a Hantzsch ester) in a reductive coupling/alkylation process to generate highly substituted acetonitrile derivatives. rsc.org The presence of the nitro and bromo groups offers additional handles for post-MCR modifications, further increasing the molecular diversity achievable from this starting material.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For "2-(3-Bromo-4-nitrophenyl)acetonitrile," ¹H NMR and ¹³C NMR are crucial for mapping the connectivity of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In ¹H NMR spectroscopy of "this compound," the chemical shifts, splitting patterns, and integration of the signals for the aromatic and methylene (B1212753) protons are key to confirming the substitution pattern of the benzene (B151609) ring and the presence of the acetonitrile (B52724) moiety.
The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the substituted phenyl ring. The proton ortho to the nitro group and adjacent to the bromine atom is expected to appear at the lowest field due to the strong electron-withdrawing nature of the nitro group and the deshielding effect of the adjacent bromine. The proton situated between the bromine and the cyanomethyl group will likely be the most upfield of the aromatic protons. The remaining proton, ortho to the cyanomethyl group, will have a chemical shift intermediate to the other two.
The methylene protons of the acetonitrile group (-CH₂CN) are expected to appear as a singlet, shifted downfield due to the electron-withdrawing effects of both the aromatic ring and the cyano group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (ortho to NO₂) | 8.0 - 8.2 | d |
| Aromatic-H (ortho to CH₂CN) | 7.8 - 8.0 | dd |
| Aromatic-H (meta to NO₂) | 7.6 - 7.8 | d |
| Methylene (-CH₂CN) | 4.0 - 4.2 | s |
Note: Predicted values are based on the analysis of similar substituted aromatic compounds. d = doublet, dd = doublet of doublets, s = singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For "this compound," eight distinct signals are expected, corresponding to the eight unique carbon atoms in the molecule.
The carbon of the cyano group (-C≡N) is anticipated to appear in the characteristic region for nitriles, typically between 115 and 125 ppm. The methylene carbon (-CH₂CN) signal will be found in the aliphatic region but shifted downfield. The six aromatic carbons will produce signals in the aromatic region (120-150 ppm). The carbons directly attached to the electron-withdrawing nitro and bromo groups will be significantly deshielded and appear at a lower field. The carbon bearing the nitro group is expected to be the most downfield of the aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Quaternary C (C-NO₂) | 145 - 150 |
| Quaternary C (C-Br) | 120 - 125 |
| Aromatic CH | 130 - 140 |
| Aromatic CH | 125 - 135 |
| Aromatic CH | 120 - 130 |
| Quaternary C (C-CH₂CN) | 135 - 140 |
| Methylene (-CH₂CN) | 25 - 30 |
| Cyano (-C≡N) | 115 - 120 |
Note: Predicted values are based on the analysis of similar substituted aromatic compounds.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared Spectroscopy (FTIR)
The FTIR spectrum of "this compound" is expected to exhibit characteristic absorption bands corresponding to the various functional groups. The strong electron-withdrawing nitro group will give rise to two prominent stretching vibrations: an asymmetric stretch and a symmetric stretch. The nitrile group will show a sharp, medium-intensity absorption band. The aromatic ring will have several characteristic bands, including C-H and C=C stretching vibrations.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations and non-polar bonds often produce strong signals in Raman spectra. For "this compound," the symmetric stretching of the nitro group and the stretching of the C-Br bond are expected to be prominent. The nitrile stretch, while visible in FTIR, is also typically strong in Raman spectra.
Vibrational Mode Assignments and Functional Group Characterization
By analyzing both the FTIR and Raman spectra, a detailed assignment of the vibrational modes can be achieved, confirming the presence of the key functional groups.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |
| Aliphatic C-H Stretch | 2950 - 2850 | FTIR, Raman |
| C≡N Stretch | 2260 - 2240 | FTIR, Raman |
| Asymmetric NO₂ Stretch | 1550 - 1520 | FTIR |
| Symmetric NO₂ Stretch | 1350 - 1320 | FTIR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | FTIR, Raman |
| C-N Stretch | 1300 - 1200 | FTIR |
| C-Br Stretch | 700 - 500 | FTIR, Raman |
Note: Predicted values are based on the analysis of similar substituted aromatic compounds.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for the molecular formula of this compound, C₈H₅BrN₂O₂, is 239.95344 Da. nih.gov Experimental HRMS analysis would be expected to yield a measured mass that corresponds to this theoretical value within a very narrow margin of error (typically within a few parts per million), thereby confirming the compound's elemental composition.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol nih.gov |
| Exact Mass | 239.95344 Da nih.gov |
This interactive table provides the fundamental mass properties derived from the compound's elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the context of this compound, LC-MS is frequently employed to monitor the progress of a chemical reaction by separating the target compound from starting materials, byproducts, and intermediates. chemicalbook.com For instance, in a synthesis procedure, small aliquots of the reaction mixture can be analyzed at different time points. The appearance and increasing intensity of the peak corresponding to the mass of this compound, with a retention time of 1.37 minutes reported in one method, confirms the formation of the product. chemicalbook.com This technique is invaluable for optimizing reaction conditions and for assessing the purity of the final isolated compound. nih.gov
X-ray Diffraction Studies
While spectroscopic methods like MS provide data on mass and composition, X-ray diffraction provides the ultimate confirmation of a molecule's three-dimensional structure in the solid state.
The analysis of the diffraction data yields a set of crystallographic parameters that define the unit cell—the basic repeating unit of the crystal lattice. This data is essential for understanding the packing of molecules in the solid state. For a related compound, 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile, a monoclinic crystal system with a C2/c space group was identified. researchgate.net A deposited crystal structure for this compound would provide specific data such as the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, and the angles α, β, γ). This information is crucial for detailed structural reports and for understanding intermolecular interactions within the crystal. semanticscholar.orgresearchgate.net
Table 2: Representative Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | Describes the symmetry of the unit cell (e.g., Monoclinic, Orthorhombic). |
| Space Group | Defines the symmetry operations of the unit cell. |
| a, b, c (Å) | The lengths of the unit cell axes. |
| α, β, γ (°) | The angles between the unit cell axes. |
| Volume (ų) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
This interactive table outlines the key parameters obtained from a single crystal X-ray diffraction experiment. The specific values for this compound would be determined from its experimental crystal structure data.
Computational and Theoretical Investigations
Quantum Chemical Calculation Methods
Quantum chemical methods are at the heart of modern computational chemistry, providing a mathematical description of the electronic structure of molecules. These calculations can predict a wide range of properties, from molecular geometry to spectroscopic signatures.
Density Functional Theory (DFT) has become a leading method in quantum chemistry due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density of a molecule to determine its energy and other properties. A typical DFT study of 2-(3-Bromo-4-nitrophenyl)acetonitrile would involve optimizing the molecular geometry to find the most stable arrangement of its atoms in three-dimensional space. This process yields crucial data such as bond lengths, bond angles, and dihedral angles, which define the molecule's shape.
For instance, in related brominated and nitrated benzene (B151609) derivatives, DFT calculations have been used to predict the slight distortions in the benzene ring caused by the steric and electronic effects of the substituents. The strong electron-withdrawing nature of the nitro group (-NO₂) and the halogen atom (Br) would be expected to significantly influence the geometry and electronic distribution of the phenyl ring.
Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table is illustrative and based on expected values from similar structures, as specific data for the title compound is not available.
| Parameter | Bond/Atoms | Expected Bond Length (Å) | Expected Bond Angle (°) |
|---|---|---|---|
| Bond Length | C-Br | ~1.90 | |
| C-N (nitro) | ~1.48 | ||
| N-O | ~1.22 | ||
| C-C (ring) | 1.38 - 1.40 | ||
| C-C (methylene bridge) | ~1.51 | ||
| C-C (acetonitrile) | ~1.47 | ||
| C≡N | ~1.15 | ||
| Bond Angle | C-C-Br | ~120 | |
| C-C-N (nitro) | ~118 | ||
| O-N-O | ~125 | ||
| C-C-C (ring) | 118 - 122 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a rigorous way to predict electronic properties. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For a molecule like this compound, ab initio calculations would be employed to accurately predict properties such as dipole moment, polarizability, and electronic energies, which are crucial for understanding its interaction with other molecules and external fields.
Electronic Structure and Reactivity Descriptors Analysis
Beyond geometry, computational methods provide a suite of descriptors that help in understanding the electronic behavior and chemical reactivity of a molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state.
In a typical analysis of a substituted phenylacetonitrile (B145931), the HOMO is often localized on the phenyl ring, while the LUMO may be distributed over the electron-withdrawing groups. For this compound, the nitro and cyano groups would significantly lower the LUMO energy, making the molecule a potential electron acceptor.
Table 2: Illustrative Frontier Orbital Energies This table is illustrative and based on expected values from similar structures, as specific data for the title compound is not available.
| Parameter | Expected Energy (eV) |
|---|---|
| HOMO Energy | -7.0 to -8.0 |
| LUMO Energy | -2.5 to -3.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intra- and intermolecular bonding interactions. It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. NBO analysis can quantify the stabilization energy associated with electron delocalization from a filled donor NBO to an empty acceptor NBO. This is particularly useful for understanding hyperconjugation and resonance effects within the molecule. For this compound, NBO analysis would reveal the extent of electron delocalization from the phenyl ring to the nitro and cyano groups, providing a quantitative measure of their electron-withdrawing strength.
The Molecular Electrostatic Potential (MESP) is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It is plotted onto the electron density surface of the molecule. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MESP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, identifying these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the phenyl ring and the methylene (B1212753) bridge would likely exhibit a positive potential. This mapping is instrumental in understanding non-covalent interactions, such as hydrogen bonding, which are crucial in drug design and materials science.
Mechanistic Insights from Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating the mechanisms of chemical reactions. rsc.org While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the reactivity of its constituent functional groups (nitrophenyl, acetonitrile) has been explored in analogous systems, providing a framework for understanding its potential chemical transformations.
DFT calculations are frequently employed to map potential energy surfaces for reactions, identifying transition states, intermediates, and products. rsc.org This allows for the determination of activation energies and reaction enthalpies, which are critical for predicting the feasibility and kinetics of a given pathway. For instance, studies on reactions involving nitro-aromatic compounds, such as the [3+2] cycloaddition between benzonitrile (B105546) N-oxides and nitroethenes, have successfully used DFT to determine that the processes follow a one-step, asynchronous mechanism. nih.govmdpi.com Such an approach could be applied to predict the outcomes of cycloaddition reactions where this compound acts as a dipolarophile or precursor.
Furthermore, theoretical investigations into the reactions of related compounds with radicals offer insights into potential degradation or functionalization pathways. nih.gov DFT has been used to study the mechanism and kinetics of reactions between phenolic compounds and reactive oxygen species, identifying hydrogen atom abstraction and radical addition as key pathways. nih.gov Given the presence of an acidic α-hydrogen (adjacent to the cyano and phenyl groups) and an activated aromatic ring, similar computational models could predict the reactivity of this compound towards various radical species.
The typical computational workflow for mechanistic studies involves:
Geometry Optimization: Finding the lowest energy structures for reactants, intermediates, transition states, and products.
Frequency Calculation: Confirming the nature of stationary points (minima or first-order saddle points) and calculating zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) Calculation: Verifying that a transition state connects the intended reactants and products.
These calculations provide a detailed, step-by-step view of the reaction, revealing electronic and structural changes that occur along the reaction coordinate.
Theoretical Prediction and Experimental Correlation of Spectroscopic Data
Computational methods are highly effective in predicting the spectroscopic properties of molecules, which serves as a powerful tool for structural confirmation and analysis. The correlation between theoretically calculated spectra and experimental data provides validation for both the computational model and the experimental assignment of spectral features.
Vibrational spectroscopy (Infrared and Raman) is a key area where this synergy is applied. Theoretical calculations, typically using DFT with basis sets like 6-31G(d,p) or 6-311++G(d,p), can compute the vibrational frequencies and intensities of a molecule. nih.gov These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nih.govresearchgate.net
A study on the related molecule (4-nitrophenyl)acetonitrile demonstrated a strong correlation between experimental IR data and scaled theoretical frequencies calculated at the B3LYP level. researchgate.net The analysis showed that the conversion of the parent molecule to its carbanion resulted in significant, predictable shifts in the vibrational frequencies of the cyano and nitro groups. researchgate.net Similar computational analysis for this compound would allow for a detailed assignment of its IR and Raman spectra. Key vibrational modes of interest would include the C≡N stretch, the symmetric and asymmetric NO₂ stretches, C-Br stretch, and various aromatic C-H and C=C vibrations.
Below is a representative data table illustrating how theoretical and experimental vibrational frequencies are typically correlated, using data for the related (4-nitrophenyl)acetonitrile as a model.
| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP, scaled) (cm⁻¹) | Deviation (cm⁻¹) |
| ν(C≡N) | 2255 | 2251 | 4 |
| νₐₛ(NO₂) | 1521 | 1524 | -3 |
| νₛ(NO₂) | 1349 | 1351 | -2 |
| Ring stretching | 1607 | 1610 | -3 |
| Ring stretching | 1588 | 1592 | -4 |
| CH₂ scissoring | 1417 | 1415 | 2 |
| Data modeled after findings for (4-nitrophenyl)acetonitrile. researchgate.net |
This correlation is invaluable for confirming the molecular structure and understanding how electronic effects from the bromo and nitro substituents influence the vibrational properties of the acetonitrile (B52724) moiety and the phenyl ring.
Studies on Intermolecular Interactions
The functionality of this compound—containing a bromine atom, a nitro group, and a cyano group—makes it a candidate for a variety of non-covalent interactions that dictate its crystal packing, solubility, and potential role in supramolecular chemistry. Computational methods are essential for characterizing and quantifying these interactions.
Halogen Bonding: The bromine atom can act as a halogen bond donor, participating in interactions with Lewis bases (electron donors). Computational studies on bromo-substituted aromatic compounds have used methods like M06-2X and analyses such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) to characterize these σ-hole interactions. researchgate.netrsc.org
Hydrogen Bonding: Although the molecule lacks strong conventional hydrogen bond donors like -OH or -NH, the methylene protons (α- to the CN group) are weakly acidic and could form C-H···O or C-H···N hydrogen bonds with the nitro or cyano groups of neighboring molecules.
π-π Stacking: The electron-deficient nitrophenyl ring can engage in π-π stacking interactions with other aromatic systems. Hirshfeld surface analysis, a computational tool used in crystallographic studies, is effective for visualizing and quantifying these and other intermolecular contacts. researchgate.net
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the strongly electron-withdrawing nitro and cyano groups, leading to strong dipole-dipole interactions that influence its condensed-phase properties.
Applications As an Organic Building Block in Synthetic Chemistry
Synthesis of Heterocyclic Compounds
The presence of the nitrile group, the bromine atom, and the nitro group on the phenyl ring makes 2-(3-Bromo-4-nitrophenyl)acetonitrile a versatile precursor for the synthesis of a variety of heterocyclic compounds. These functional groups can participate in a range of cyclization reactions to form stable ring structures containing nitrogen and sulfur atoms.
Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. While direct examples of the use of this compound in the synthesis of such heterocycles are not extensively documented in readily available literature, its chemical structure suggests its potential application in established synthetic methodologies for preparing compounds like quinoxalines and benzimidazoles.
The synthesis of quinoxalines, for instance, often involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. The this compound could potentially be transformed into a reactive dicarbonyl species or a related precursor that can then undergo cyclization with an appropriate diamine.
Similarly, the synthesis of benzimidazoles typically proceeds via the condensation of ortho-phenylenediamines with aldehydes or carboxylic acids and their derivatives. The nitrile group of this compound could, under certain reaction conditions, be hydrolyzed to a carboxylic acid or converted to an imidate, which could then react with an ortho-phenylenediamine to form the benzimidazole (B57391) ring.
A general approach for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine (B120857) and nitriles is presented in the table below, illustrating a potential pathway for the utilization of this compound.
| Reactants | Catalyst/Reagent | Product Class |
| o-Phenylenediamine, Aryl/Alkyl Nitrile | Acid catalyst | 2-Substituted Benzimidazoles |
| This compound (potential) |
Sulfur-Containing Heterocycles
Sulfur-containing heterocycles are another important class of compounds with a wide range of applications. The chemical structure of this compound makes it a plausible candidate for the synthesis of heterocycles such as thiazoles and thiophenes, although specific examples are not prevalent in the literature.
The Hantzsch thiazole (B1198619) synthesis is a well-established method that involves the reaction of an α-haloketone with a thioamide. While this compound is not an α-haloketone, it could potentially be converted into one through functional group manipulation, thereby enabling its use in this classic cyclization reaction.
The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes, which typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. The acetonitrile (B52724) group in this compound is a key functional group for this type of transformation. Although the phenylacetonitrile (B145931) itself is not a ketone, it could potentially participate in a variation of the Gewald reaction or be modified to fit the reaction requirements.
The following table outlines the general scheme of the Gewald reaction, highlighting the potential, though not explicitly documented, role of this compound.
| Reactants | Reagents | Product Class |
| Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur | Base (e.g., amine) | 2-Aminothiophenes |
| This compound (potential) |
Precursor for Functionalized Aromatic Systems
The functional groups present on the phenyl ring of this compound allow for a variety of chemical transformations to introduce new functionalities. The bromine atom, for example, can be replaced by other groups through nucleophilic aromatic substitution or participate in cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds.
The nitro group is also a versatile functional group that can be reduced to an amino group. This amino group can then be further modified, for example, by diazotization followed by substitution, or by acylation to form amides. These transformations significantly increase the molecular diversity that can be generated from this starting material.
The acetonitrile group can be hydrolyzed to a carboxylic acid or reduced to an ethylamine (B1201723) group, providing further opportunities for functionalization and the construction of more complex molecules.
Integration into Multi-Step Synthesis of Complex Organic Molecules
The versatility of this compound as a building block makes it a valuable intermediate in the multi-step synthesis of complex organic molecules, including natural products and pharmaceutical agents. While specific total syntheses explicitly starting from this compound are not widely reported, the synthesis of related compounds, such as 2-(4-nitrophenyl)acetonitrile, has been documented as a key step in the preparation of more complex molecules. For instance, a related compound was utilized in a five-step synthesis of an important intermediate for PI3K/mTOR inhibitors. researchgate.net
The synthesis of this compound itself is an important consideration, and methods for its preparation have been described, for example, from the bromination of p-nitrophenylacetonitrile. This underscores its role as a readily accessible intermediate for further synthetic transformations.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The conventional synthesis of nitroaromatic compounds often involves nitration using a mixture of sulfuric and nitric acids, a process that raises environmental and safety concerns. nih.gov A patent for synthesizing a related compound, 2-bromo-4-nitrophenylacetonitrile, describes a two-step process starting from phenylacetonitrile (B145931): nitration followed by bromination. patsnap.com Future research will likely focus on developing greener and more sustainable methods for synthesizing 2-(3-bromo-4-nitrophenyl)acetonitrile and its derivatives.
Key areas of development include:
Flow Chemistry: Continuous-flow synthesis offers enhanced safety, better process control, and easier scalability compared to traditional batch processes. umontreal.caflinders.edu.au Implementing a flow process for the nitration and bromination steps could minimize the handling of hazardous reagents and improve reaction efficiency and safety. umontreal.ca
Electrochemical Synthesis: Electro-organic synthesis is an emerging sustainable alternative to conventional methods, using electricity to drive chemical transformations and reducing the need for toxic redox agents. researchgate.net The development of an electrochemical route could provide a more environmentally benign pathway to this compound.
Biocatalysis: The use of enzymes to catalyze specific reactions offers high selectivity under mild conditions. Research into enzymes capable of regioselective nitration or bromination on an aromatic ring could lead to highly efficient and sustainable synthetic routes.
Mechanochemistry: This solvent-free technique uses mechanical force to induce chemical reactions, significantly reducing waste. Exploring mechanochemical ball-milling for the synthesis could offer a scalable and green alternative.
| Methodology | Potential Advantages | Research Focus |
|---|---|---|
| Flow Chemistry | Improved safety, scalability, process control, and efficiency. umontreal.caflinders.edu.au | Development of integrated multi-step flow reactors for nitration and bromination. flinders.edu.au |
| Electrochemical Synthesis | Avoids toxic redox agents, minimizes waste, sustainable. researchgate.net | Designing electrochemical cells and identifying optimal electrolyte/electrode combinations. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Screening and engineering of novel nitrating and halogenating enzymes. |
| Mechanochemistry | Solvent-free, reduced waste, potential for novel reactivity. | Optimization of reaction conditions (milling frequency, time, additives). |
Exploration of Unconventional Chemical Transformations
The three distinct functional groups of this compound offer multiple handles for chemical modification. Future research will likely explore unconventional transformations that go beyond classical reactions, leveraging modern catalytic systems to achieve novel molecular architectures.
C-H Activation: Direct functionalization of the aromatic C-H bonds offers a more atom-economical approach than traditional cross-coupling reactions. Research could target the C-H bond ortho to the acetonitrile (B52724) group or the one between the bromo and nitro groups to introduce new substituents.
Photoredox and Electrocatalysis: These techniques can enable transformations that are difficult to achieve with traditional thermal methods. For instance, photoredox catalysis could be used for the selective reduction of the nitro group or for novel cross-coupling reactions at the bromide position under mild conditions.
Dual-Functionalization Strategies: A significant research direction would be the development of methods that selectively transform two functional groups in a single operation or in a sequential, one-pot manner. For example, a catalytic system could be designed to simultaneously couple a nucleophile at the bromide position while transforming the nitrile group.
Nitro Group as a Directing or Transformable Group: The nitro group is a powerful electron-withdrawing group but can also be a versatile synthetic handle. nih.gov Research could explore its transformation into other functionalities like amines, hydroxylamines, or even its replacement via denitrative coupling reactions. nih.gov Similarly, the Kornblum substitution, where a nitro group can replace a bromine, highlights the complex reactivity patterns of such molecules. researchgate.net
| Reactive Site | Unconventional Transformation | Potential Outcome |
|---|---|---|
| Aryl Bromide (C-Br) | Photoredox-mediated cross-coupling | Formation of C-C, C-N, or C-O bonds under mild conditions. |
| Nitro Group (NO2) | Denitrative functionalization | Replacement of the nitro group with other functionalities (e.g., aryl, alkyl). |
| Acetonitrile (α-C-H) | Palladium-catalyzed α-alkenylation nih.gov | Synthesis of aryl acrylonitrile (B1666552) derivatives. nih.gov |
| Aromatic Ring (C-H) | Transition-metal-catalyzed C-H activation | Direct introduction of new substituents without pre-functionalization. |
Advanced Computational Modeling for Rational Design
Computational chemistry is an indispensable tool for predicting molecular properties, understanding reaction mechanisms, and designing new molecules. Future research will increasingly rely on advanced computational modeling to guide the experimental exploration of this compound.
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the regioselectivity of various transformations. This can help chemists rationally design experiments for C-H functionalization or selective modification of one functional group over another.
Designing Novel Derivatives: Computational screening can be employed to design derivatives with specific electronic or steric properties. For example, by modeling the effects of different substituents on the molecule's frontier molecular orbitals, researchers can design new compounds tailored for applications in materials science or as intermediates for pharmaceuticals.
In Silico Property Prediction: Advanced algorithms and machine learning models can predict properties such as solubility, stability, and potential bioactivity of novel derivatives. This can accelerate the discovery process by prioritizing the synthesis of the most promising candidates. For instance, computational studies have been used to design morphine derivatives with altered pKa values for targeted binding. nih.gov
Integration into Complex Multistep Organic Synthesis
The true value of a building block like this compound lies in its utility for constructing more complex, high-value molecules. It serves as a key intermediate for various compounds, including those used in medicinal chemistry. researchgate.net Future research will focus on integrating this compound into sophisticated multistep syntheses, particularly through streamlined and efficient processes.
Tandem and Domino Reactions: Designing reaction sequences where multiple bonds are formed in a single pot (tandem or domino reactions) starting from this compound would be a major focus. This improves efficiency by reducing the number of purification steps and minimizing waste.
Divergent Synthesis: The multiple functional groups allow for divergent synthesis strategies. From this single starting material, a wide array of structurally diverse products can be generated by selectively addressing the bromo, nitro, or nitrile functionalities in different orders.
Automated Synthesis: The integration of this building block into automated synthesis platforms, often coupled with flow chemistry, could rapidly generate libraries of complex molecules. umontreal.caflinders.edu.au This is particularly valuable for drug discovery and materials science, where large numbers of derivatives need to be synthesized and screened. The development of multi-step continuous-flow systems has already shown promise in improving the synthesis of active pharmaceutical ingredients and natural products. flinders.edu.au
By pursuing these research directions, the scientific community can fully harness the synthetic potential of this compound, paving the way for new discoveries in organic chemistry and related fields.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-(3-Bromo-4-nitrophenyl)acetonitrile?
Answer:
The synthesis typically involves sequential halogenation and nitration of phenylacetonitrile derivatives. A plausible route includes:
- Step 1: Bromination of 4-nitrophenylacetonitrile using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the meta position relative to the nitrile group.
- Step 2: Nitration of the intermediate using a nitrating mixture (HNO₃/H₂SO₄) to introduce the nitro group at the para position.
Key parameters include temperature control (<10°C during nitration to avoid over-nitration) and solvent selection (e.g., dichloromethane for bromination). Characterization via HPLC and GC-MS is critical to confirm purity .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR can resolve aromatic proton environments and confirm bromine/nitro group positions. Deuterated DMSO is preferred due to the compound’s low solubility in CDCl₃.
- IR Spectroscopy: Peaks at ~2240 cm⁻¹ (C≡N stretch), ~1520 cm⁻¹ (NO₂ asymmetric stretch), and ~1350 cm⁻¹ (C-Br stretch) are diagnostic.
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended. Crystallization may require slow evaporation in acetonitrile/ethanol mixtures .
Advanced: How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?
Answer:
Discrepancies often arise from:
- Dynamic Effects: Tautomerism or solvent interactions altering proton environments. Use variable-temperature NMR (VT-NMR) to observe shifts.
- Scalar Coupling: Bromine’s quadrupolar moment may cause splitting. Compare experimental data with DFT-calculated chemical shifts (Gaussian or ORCA software).
- Impurity Interference: Employ 2D NMR (COSY, HSQC) to isolate signals. Cross-validate with mass spectrometry .
Advanced: How to design experiments for studying its reactivity in Suzuki-Miyaura cross-coupling reactions?
Answer:
- Catalyst Screening: Test Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald-Hartwig catalysts under inert conditions.
- Optimization Variables: Vary bases (K₂CO₃, CsF), solvents (THF, DMF), and temperatures (60–100°C).
- Monitoring: Use TLC with UV visualization and LC-MS to track aryl bromide conversion. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?
Answer:
- Challenges: Low solubility in polar solvents and polymorphism due to nitro group steric effects.
- Solutions:
Basic: What safety protocols are critical during synthesis and handling?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation of acetonitrile vapors.
- Storage: Keep in amber glass under nitrogen at 2–8°C to prevent degradation.
- Spill Management: Neutralize with activated carbon and dispose as hazardous waste .
Advanced: How to identify and minimize byproducts during synthesis?
Answer:
- Common Byproducts: Di-brominated isomers or over-nitrated derivatives.
- Detection: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards.
- Minimization: Optimize stoichiometry (e.g., 1.1 eq Br₂) and reaction time. Quench excess bromine with Na₂S₂O₃ .
Advanced: Can computational methods predict its reactivity in nucleophilic substitution reactions?
Answer:
- DFT Calculations: Model the bromine’s leaving-group ability using Gibbs free energy (ΔG‡) for SNAr mechanisms. Software: Gaussian (B3LYP/6-31G*).
- Solvent Effects: Simulate DMF or DMSO interactions via COSMO-RS.
- Validation: Compare computed activation energies with experimental kinetics (UV-Vis monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
